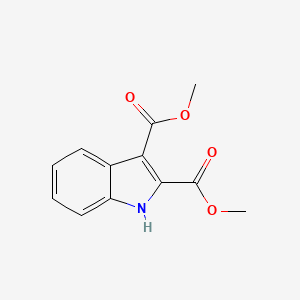

1H-吲哚-2,3-二甲酸二甲酯

描述

Dimethyl 1H-indole-2,3-dicarboxylate is a derivative of the indole structure, which is a fundamental scaffold in many natural products and pharmaceuticals. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The dimethyl ester at the 2,3-position of the indole indicates that the carboxylic acid groups at these positions have been esterified with methanol.

Synthesis Analysis

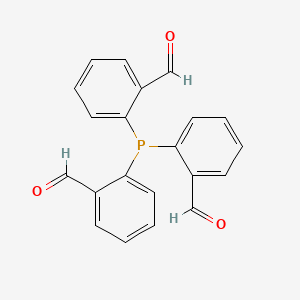

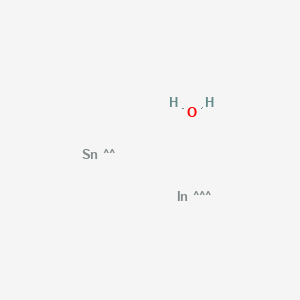

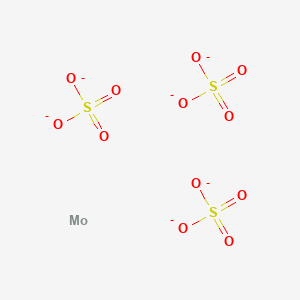

The synthesis of indole derivatives, including dimethyl 1H-indole-2,3-dicarboxylate, has been a subject of interest due to their biological importance. One method for synthesizing 1H-indole-2,3-dicarboxylates involves a rhodium-catalyzed C-H activation and annulation of arylhydrazines with maleates, which proceeds smoothly with the aid of NaOAc and Ag2CO3 as an oxidant, yielding the indole derivatives in satisfactory to good yields . Another approach for synthesizing indole derivatives is the copper(II)-catalyzed cross-dehydrogenative coupling, which has been used to synthesize 1-methyl-1H-indole-3-carboxylate derivatives from N,N-dimethylaniline with bromoacetates, although the synthesis of dimethyl 1H-indole-2,3-dicarboxylate itself is not explicitly reported .

Molecular Structure Analysis

The molecular structure of dimethyl 1H-indole-2,3-dicarboxylate is characterized by the indole core with two ester groups at the 2 and 3 positions. The presence of these ester groups can influence the electronic distribution and reactivity of the molecule. The indole structure is known for its electron-rich nature, which can participate in various chemical reactions.

Chemical Reactions Analysis

Indole derivatives, including dimethyl 1H-indole-2,3-dicarboxylate, can undergo a variety of chemical reactions. For instance, indole 2,3-dienolate, which can be derived from indole derivatives, has been shown to act as a 1,4-dipole synthon in anionic [4+2] cycloaddition reactions with dienophiles, leading to the formation of substituted carbazoles in a highly regiospecific manner . This indicates the potential of dimethyl 1H-indole-2,3-dicarboxylate to participate in cycloaddition reactions, although the specific reactivity of this compound would need to be confirmed experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 1H-indole-2,3-dicarboxylate would be influenced by its molecular structure. The ester groups would make the compound more lipophilic compared to its carboxylic acid counterpart, potentially affecting its solubility in organic solvents. The indole core is known for its fluorescence properties, which could be retained or modified in the dimethyl ester derivative. The exact properties would depend on the specific substituents and their positions on the indole ring.

科学研究应用

合成和化学反应

新的合成方法:1H-吲哚-2,3-二甲酸二甲酯是化学中新型合成方法的核心。例如,人们已经探索了它在杂环热价重排中合成吲哚环系统中的作用。1-甲基-2-氧杂-1-氮杂-螺[4.5]癸-3-烯-3,4-二甲酸二甲酯在甲苯中回流时,会生成 4,5,6,7-四氢-1-甲基-1H-吲哚-2,3-二甲酸二甲酯,展示了其在复杂有机合成过程中的潜力 (Bennett、Mullen 和 Georgiev,1989).

溴化和硝化反应:该化合物已用于溴化和硝化反应。在路易斯酸存在下用氢溴酸吡啶鎓盐或溴处理会产生 5-溴吲哚-2,3-二甲酸二甲酯,表明其反应性和在创建卤代衍生物中的效用。类似地,人们已经探索了硝化反应,产生了各种硝基吲哚衍生物,展示了其在化学转化中的多功能性 (Miki 等,2006;Miki 等,2007).

成环和衍生物的形成:研究表明了其在扩环反应中的应用,导致苯并氮杂卓类和其它吲哚衍生物的形成。这表明了其在创建复杂环状结构中的作用,而这些结构在有机化学和潜在的药物应用中很重要 (Acheson 和 Bridson,1971).

生物活性化合物的生物活性和合成

生物活性吲哚衍生物的合成:吲哚衍生物,包括衍生自 1H-吲哚-2,3-二甲酸二甲酯的衍生物,对于合成具有显着生物活性的天然和合成化合物至关重要。各种吲哚衍生物的反应和形成表明在创建具有生物活性的分子中具有潜在应用 (Avdeenko、Konovalova 和 Yakymenko,2020).

在光伏应用中的作用:研究还深入探讨了衍生物在染料敏化太阳能电池中的应用,表明了其在可再生能源技术中的潜力。用近红外吸收的菁染料进行共敏化以提高太阳能电池的光电转换效率,突出了其在传统化学合成之外的效用 (Wu 等,2009).

安全和危害

Dimethyl 1H-indole-2,3-dicarboxylate may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated . It is recommended to use proper personal protective equipment when handling this chemical .

作用机制

Target of Action

Dimethyl 1H-indole-2,3-dicarboxylate is a derivative of indole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of the compound.

Biochemical Pathways

Indole derivatives have been found to affect a variety of biochemical pathways, contributing to their diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by Dimethyl 1H-indole-2,3-dicarboxylate would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of Dimethyl 1H-indole-2,3-dicarboxylate’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, it is likely that the compound could have a variety of effects at the molecular and cellular level .

生化分析

Biochemical Properties

The indole nucleus in Dimethyl 1H-indole-2,3-dicarboxylate binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Dimethyl 1H-indole-2,3-dicarboxylate, like other indole derivatives, can influence cell function. It can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

dimethyl 1H-indole-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-11(14)9-7-5-3-4-6-8(7)13-10(9)12(15)17-2/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRXSMOJWKDVHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203255 | |

| Record name | Dimethyl indole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54781-93-0 | |

| Record name | Dimethyl indole-2,3-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054781930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl indole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)

![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)